N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate
Overview
Description
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C19H28ClNO6 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1605153 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Modular Amino Alcohol Ligands
A new family of enantiomerically pure amino alcohols, which might structurally resemble or conceptually relate to N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate, has been developed for use as ligands in catalytic reactions. These ligands, containing bulky alkyl substituents like tert-butyl, have shown high enantioselectivities in catalytic addition reactions, highlighting their potential in asymmetric synthesis and the design of new catalytic systems (Jimeno et al., 2003).
Enantiomerically Pure Amino Alcohols
In the pursuit of enantiomerically pure compounds, ethyl 2,4-dioxo-4-phenylbutyrate was converted into 3-oxo-3-phenyl-1-propanol, which further underwent reductive amination to yield racemic 3-amino-3-phenyl-1-propanol. This process, involving enzymatic resolution, underscores the importance of creating enantiomerically pure substances for pharmaceutical and chemical research, demonstrating the utility of complex organic transformations (Fadnavis et al., 2006).
Innovative Oxidation Methods
Dirhodium caprolactamate has been used as an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, showcasing a novel approach to the oxidation of phenols and anilines. This method emphasizes the role of innovative catalytic systems in achieving selective oxidations, which is crucial for the development of new synthetic pathways in organic chemistry (Ratnikov et al., 2011).
Asymmetric Deprotonation
The use of s-BuLi and (-)-sparteine for the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines demonstrates the potential of asymmetric deprotonation techniques in creating complex chiral molecules. This approach is significant for the synthesis of bioactive compounds and pharmaceuticals, illustrating the application of chiral bases in stereoselective synthesis (Wu et al., 1996).
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.C2H2O4/c1-5-8-19-9-10-20-11-12-21-16-7-6-14(18)13-15(16)17(2,3)4;3-1(4)2(5)6/h5-7,13,19H,1,8-12H2,2-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHNLOGQNWJKNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCNCC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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